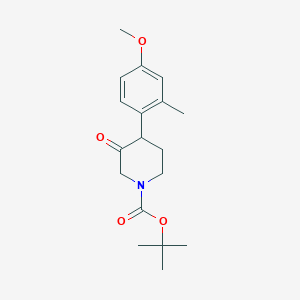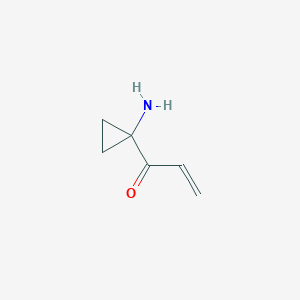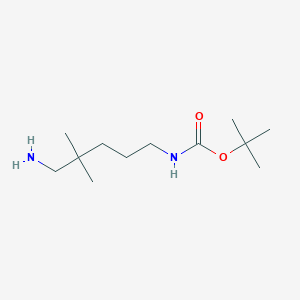![molecular formula C7H8BrN3 B15252291 7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15252291.png)
7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C7H8BrN3. This compound is characterized by a pyrido[3,4-b]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a bromine atom at the 7th position adds to its unique chemical properties .
Méthodes De Préparation
The synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and appropriate brominating agents.
Bromination: The bromination of the pyridine ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The brominated intermediate undergoes cyclization with hydrazine or its derivatives to form the pyrazine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydride (NaH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction pathway chosen .
Applications De Recherche Scientifique
7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The bromine atom and the nitrogen atoms in the pyrazine ring play crucial roles in its binding to enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine include:
7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: This compound has a methyl group at the 6th position, which can alter its chemical and biological properties.
Pyrido[2,3-b]pyrazine derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C7H8BrN3 |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
7-bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h3-4,9-10H,1-2H2 |
Clé InChI |
CJJYTYGXUXIJFP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CN=C(C=C2N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)









![Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252298.png)
